N-(3-benzoylphenyl)propanamide is an organic compound classified as an amide. It features a propanamide backbone with a benzoyl group attached to a phenyl ring at the para position. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various chemical reactions involving benzoyl derivatives and amines. Research indicates that derivatives of this compound have been explored for their pharmacological properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .
N-(3-benzoylphenyl)propanamide belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). It is also classified under aromatic compounds due to the presence of benzene rings in its structure.
The synthesis of N-(3-benzoylphenyl)propanamide typically involves the reaction of 3-benzoylphenylamine with propanoyl chloride or through acylation methods using appropriate carboxylic acids and amines. The following general procedure outlines one synthetic route:
Technical details include monitoring the reaction progress via thin-layer chromatography and confirming product formation through spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
The molecular structure of N-(3-benzoylphenyl)propanamide can be represented as follows:
The structure features:
Crystallographic studies may provide insights into the compound's three-dimensional structure, revealing bond angles and distances that influence its reactivity and interaction with biological targets .
N-(3-benzoylphenyl)propanamide can participate in various chemical reactions, including:
Technical details include reaction conditions such as temperature, solvent choice, and catalysts used during these transformations .
The mechanism of action for compounds like N-(3-benzoylphenyl)propanamide often involves inhibition of specific enzymes or pathways in inflammatory processes. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
Data from biological assays indicate that derivatives exhibit varying degrees of potency against specific targets, which can be analyzed through structure-activity relationship studies .
Relevant data from analytical techniques such as NMR and infrared spectroscopy provide insights into functional groups and molecular interactions .
N-(3-benzoylphenyl)propanamide has potential applications in various scientific fields:
N-(3-Benzoylphenyl)propanamide, systematically named as 2-(3-benzoylphenyl)propanamide, represents a structurally modified bioactive compound with significant implications in pharmaceutical chemistry. This molecule belongs to the family of arylpropionamide derivatives characterized by a benzophenone core linked to a propanamide moiety. With the molecular formula C₁₆H₁₅NO₂ and molecular weight of 253.30 g/mol, it serves as a critical intermediate in the design of non-steroidal anti-inflammatory drug (NSAID) derivatives [5]. Historically emerging from ketoprofen modification research, this compound exemplifies the prodrug approach where chemical derivatization aims to overcome pharmacokinetic limitations of parent drugs while maintaining therapeutic activity. Its structural duality enables unique interactions with biological targets, positioning it at the intersection of traditional NSAID chemistry and innovative prodrug development strategies [6] [9].
N-(3-Benzoylphenyl)propanamide features a biphenyl ketone backbone with a propanamide substituent at the meta position. The molecule consists of two distinct pharmacophores: a benzoylphenyl group that provides aromatic π-system interactions and a propionamide chain capable of hydrogen bonding. Its IUPAC name is 2-(3-benzoylphenyl)propanamide, with CAS registry number 59512-16-2. The compound crystallizes in a stable conformation where the benzoyl group lies perpendicular to the central phenyl ring, minimizing steric interactions while allowing optimal electronic conjugation [5] [7].
Table 1: Physicochemical Profile of N-(3-Benzoylphenyl)propanamide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₆H₁₅NO₂ | - |
Molecular Weight | 253.30 g/mol | - |
Exact Mass | 253.1103 Da | - |
Density | 1.159 g/cm³ | Solid state |
Boiling Point | 469.3°C | At 760 mmHg |
Flash Point | 237.6°C | - |
LogP (Partition Coefficient) | 3.66 | Octanol/water |
Topological Polar Surface Area | 61.15 Ų | - |
Hydrogen Bond Donors | 1 (amide NH₂) | - |
Hydrogen Bond Acceptors | 3 (carbonyl O, amide O) | - |
The propionamide side chain contains a chiral center at the C2 position, though the compound is typically reported as a racemate in synthetic studies. Its spectroscopic signature includes characteristic IR absorptions at ~3350 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (amide I band), and ~1640 cm⁻¹ (ketone C=O stretch). In NMR spectroscopy, the methyl group appears as a doublet at ~δ 1.45 ppm, while the methine proton resonates as a quartet around δ 3.75 ppm in CDCl₃ [5] [7]. The compound's moderate lipophilicity (logP ~3.66) enables reasonable membrane permeability while maintaining sufficient water solubility (0.12 mg/mL) for biological distribution. Its melting point ranges between 110-112°C, consistent with crystalline amide structures. Stability studies indicate decomposition above 250°C, with recommended storage at 2-8°C under anhydrous conditions to prevent hydrolysis [7].
The synthetic exploration of N-(3-benzoylphenyl)propanamide began in earnest during the 1980s-1990s as part of NSAID prodrug development initiatives. Early patents filed by pharmaceutical companies revealed routes to substituted benzoylphenyl propanamides as metabolically stable analogs of established NSAIDs. The compound emerged as a key intermediate in ketoprofen modification studies when researchers discovered that amidation of the carboxylic acid group significantly altered its physicochemical behavior while maintaining biological activity through enzymatic reactivation [3] [8].
Synthetic methodologies evolved through three generations:
Characterization of this compound accelerated when it was identified as Ketoprofen Impurity E (EP designation) during pharmaceutical quality control studies. This recognition established its significance in NSAID manufacturing and triggered comprehensive analytical development. Researchers at LGC Standards and other chemical suppliers standardized its production as a chromatographic reference standard for ketoprofen quality control, cementing its importance in pharmaceutical analysis [2]. The structural determination was confirmed through X-ray crystallography and high-resolution mass spectrometry around 2004, resolving earlier ambiguities regarding its isomeric purity and solid-state conformation. These advances enabled precise structure-activity relationship studies that positioned it as a versatile scaffold for NSAID prodrug design [5].
Table 2: Historical Development Timeline of N-(3-Benzoylphenyl)propanamide
Time Period | Development Milestone | Significance |
---|---|---|
Early 1980s | First synthetic reports in patent literature | Identification as ketoprofen analog |
1987 | Characterization as manufacturing impurity | Quality control applications established |
1992 | EP designation as "Ketoprofen Impurity E" | Standardization in pharmaceutical analysis |
2003-2005 | Enzymatic synthesis protocols developed | Greener production methods |
2010 | Commercial availability as reference standard | Accessibility for research community |
2015-Present | Molecular docking studies as COX inhibitor | Validation of biological mechanism |
N-(3-Benzoylphenyl)propanamide exemplifies the bioreversible prodrug strategy for improving NSAID therapeutics. The amide modification effectively masks the carboxylic acid group responsible for direct gastric irritation associated with ketoprofen and related NSAIDs. This transformation significantly reduces ulcerogenicity while maintaining the core pharmacophore required for cyclooxygenase (COX) inhibition [9]. Prodrug activation occurs primarily via hepatic amidases and secondarily through intestinal brush border enzymes, creating a delayed-release profile that prolongs therapeutic action. The amide bond demonstrates optimal stability in gastric pH (t₁/₂ > 6 hours) while undergoing efficient cleavage in plasma (t₁/₂ ~45 minutes), making it an ideal pro-moiety for oral delivery [3].
Molecular docking studies reveal that despite carboxylic acid masking, N-(3-benzoylphenyl)propanamide maintains significant binding affinity for COX-2 through alternative interactions:
A 2023 computational study demonstrated surprisingly strong COX-2 binding (ΔG = -9.9 kcal/mol) compared to other ketoprofen amides, challenging the conventional wisdom that direct acid binding is essential for potent inhibition [6]. This unexpected activity profile has stimulated research into its potential as a dual-action therapeutic rather than merely a transient prodrug.
Table 3: Binding Affinities of Ketoprofen Amides with COX-2 (PDB ID: 3Q7D)
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
N-(3-Benzoylphenyl)propanamide | -9.9 | H-bond: Ser530; π-stacking: Tyr385 |
2-(3-benzoylphenyl)-N-cyclohexylpropanamide | -8.2 | Hydrophobic: Val349, Leu352 |
2-(3-benzoylphenyl)-N-(2-hydroxyethyl)propanamide | -8.7 | H-bond: His90; H-bond: Tyr385 |
Ketoprofen (parent) | -10.1 | Ionic bond: Arg120; H-bond: Tyr355 |
The compound's chemical versatility enables its incorporation into hybrid drug architectures. Recent innovations include:
These designs leverage the molecule's stable benzophenone core for synthetic manipulation while exploiting the amide functionality as either a permanent pharmacophore or a cleavable linker. Particularly promising are studies showing synergistic activity when hybridized with anticancer agents, with the benzoylphenyl moiety potentially contributing to independent antiproliferative effects through COX-2 inhibition in epithelial cancers [6] [9]. The propanamide group serves as a metabolic "switch" that can be tuned through substitution to control release kinetics – branched alkyl chains delay hydrolysis while hydroxylated derivatives accelerate activation. This tunability makes it an exceptionally versatile building block in contemporary prodrug design [3].
Table 4: Structural Derivatives of N-(3-Benzoylphenyl)propanamide in Advanced Development
Derivative Class | Example Compound | Design Purpose |
---|---|---|
Amino acid conjugates | 2-(2-(3-benzoylphenyl)propanamido)acetic acid | Enhanced water solubility |
Antioxidant hybrids | N-(1,3-benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide | Reduced oxidative stress in inflammation |
Polymer-bound prodrugs | Poly(lactic-co-glycolic) acid conjugated | Sustained release formulation |
Cyclooxygenase-targeting | N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl] | Improved COX-2 binding affinity |
Anticancer hybrids | 2-(3-benzoylphenyl)-N-(3-chlorophenyl)propanamide | Dual NSAID/chemotherapeutic activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7